![molecular formula C19H14N6O B14687268 2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one CAS No. 24848-71-3](/img/structure/B14687268.png)
2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one: is an organic compound characterized by the presence of azide groups attached to phenyl rings, which are in turn connected to a cyclopentanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one typically involves the reaction of 2,5-bis[(4-bromophenyl)methylidene]cyclopentan-1-one with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the presence of azide groups, which can be explosive.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azide groups in 2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one can undergo substitution reactions, particularly with nucleophiles.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and phosphines.
Cycloaddition Reagents: For cycloaddition reactions, alkynes are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Cycloaddition Products: The major products of cycloaddition reactions are triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Click Chemistry: The azide groups make this compound a valuable building block in click chemistry, particularly for the synthesis of triazoles.
Biology:
Bioconjugation: The compound can be used for bioconjugation, attaching biomolecules to various surfaces or other molecules through azide-alkyne cycloaddition.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one primarily involves the reactivity of the azide groups. In biological systems, the azide groups can react with alkyne-containing molecules, forming stable triazole linkages. This reaction is highly specific and can be used to target specific molecular pathways or structures .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis[(4-methylphenyl)methylidene]cyclopentan-1-one
- 2,5-Bis[(4-chlorophenyl)methylidene]cyclopentan-1-one
- 2,6-Bis[(4-azidobenzylidene)]-4-methylcyclohexanone
Comparison:
- 2,5-Bis[(4-methylphenyl)methylidene]cyclopentan-1-one: Lacks azide groups, making it less reactive in click chemistry applications .
- 2,5-Bis[(4-chlorophenyl)methylidene]cyclopentan-1-one: Contains chlorine atoms instead of azide groups, which alters its reactivity and potential applications .
- 2,6-Bis[(4-azidobenzylidene)]-4-methylcyclohexanone: Similar in structure but with a cyclohexanone core, which may affect its physical and chemical properties .
Eigenschaften
CAS-Nummer |
24848-71-3 |
|---|---|
Molekularformel |
C19H14N6O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2,5-bis[(4-azidophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H14N6O/c20-24-22-17-7-1-13(2-8-17)11-15-5-6-16(19(15)26)12-14-3-9-18(10-4-14)23-25-21/h1-4,7-12H,5-6H2 |
InChI-Schlüssel |
YDWRIRWNRUZKFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C1=CC3=CC=C(C=C3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



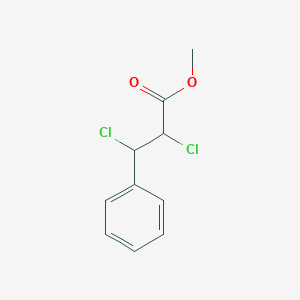
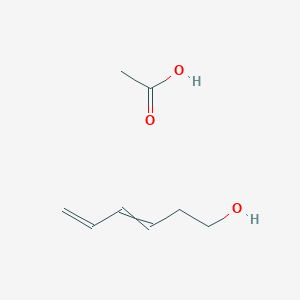


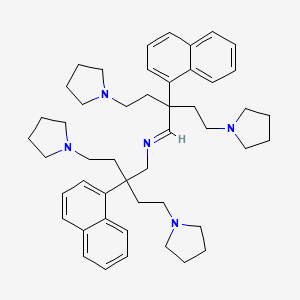
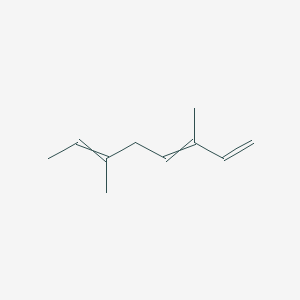

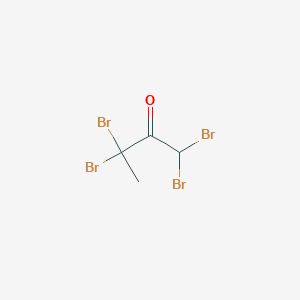
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)

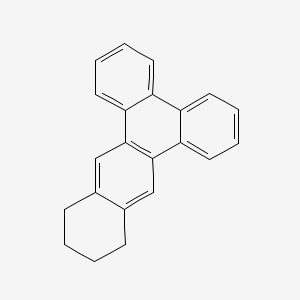
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)
